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molecular formula C11H13N3O4 B8660955 2,4-Dinitro-5-N-pyrrolidinotoluene

2,4-Dinitro-5-N-pyrrolidinotoluene

Cat. No. B8660955
M. Wt: 251.24 g/mol
InChI Key: ZEQJUVSCPZFGIE-UHFFFAOYSA-N
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Patent
US05246955

Procedure details

A mixture of 5-bromo-2,4-dinitrotoluene (2.61 g, 10 mmol) and pyrrolidine (2.49 g, 35 mmol) was heated at 90°-100° C. for 2 hours. The resulting dark brown oil was combined with cracked ice and the precipitated solids filtered off, washed with water, and vacuum dried. Purification was carried out by flash chromatography of the solids on a silica gel column using chloroform/hexane (50:50) as eluant. Evaporation of the eluants afforded 17 as orange needles: 2.0 g (82%) yield; mp 142° C.; TLC (chloroform), Rf =0.82; IR (KBr pellet) 1606, 1566, 1510, 1369, 1350, 1334, 1301, 1276, 1130, 833 cm-1 ; 1H NMR (dimethyl sulfoxide-d6) δ8.83 and 8 53 (2H, 2×s, aromatic protons), 3.27 (4H, m, methylenes adjacent to pyrrolidine N), 2.61 (3H, s, methyl), 1.99 (4H, m, other pyrrolidine methylenes); mass spectrum (EI mode) m/z 251 (P+), 234 (P+ -OH). Anal. Calcd for C11H13N3O4 : C, 52.58; H, 5.21; N, 16.72. Found: C, 52.51; H, 5 27; N, 16.64.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH3:8])[CH:7]=1.[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>>[CH3:8][C:6]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]([N+:12]([O-:14])=[O:13])=[C:2]([N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[CH:7]=1

Inputs

Step One
Name
Quantity
2.61 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)C)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
2.49 g
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90°-100° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitated solids filtered off
WASH
Type
WASH
Details
washed with water, and vacuum
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
Evaporation of the eluants

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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